Physical and chemical properties of 4-(dimethoxymethyl)cyclohexanone
Physical and chemical properties of 4-(dimethoxymethyl)cyclohexanone
An In-depth Technical Guide to 4-(dimethoxymethyl)cyclohexanone: Properties, Synthesis, and Applications
Introduction
Substituted cyclohexanones are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1] Within this class of compounds, 4-(dimethoxymethyl)cyclohexanone stands out as a bifunctional molecule of significant synthetic potential. It incorporates a reactive ketone and a protected aldehyde (in the form of a dimethyl acetal) within a stable six-membered ring. This unique arrangement allows for selective chemical transformations, making it a valuable building block for researchers and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(dimethoxymethyl)cyclohexanone. It moves beyond a simple recitation of data to explain the causality behind its reactivity, offers predictive analyses of its spectroscopic profile, and details robust experimental protocols for its characterization and use. The insights herein are designed to empower scientists to fully leverage the synthetic utility of this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
The fundamental identity of 4-(dimethoxymethyl)cyclohexanone is established by its molecular structure and unique identifiers. The molecule consists of a cyclohexane ring functionalized with a ketone at position 1 and a dimethoxymethyl group at position 4.
Caption: Chemical structure of 4-(dimethoxymethyl)cyclohexanone.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₃ | [2] |
| Molecular Weight | 172.22 g/mol | [2] |
| CAS Number | 64908-75-4 | |
| SMILES | COC(OC)C1CCC(=O)CC1 | |
| InChI Key | OWXJESCMOOXPTQ-UHFFFAOYSA-N | |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). | |
| Appearance | Expected to be a colorless to pale yellow liquid. |
Note: The absence of publicly available experimental data for properties such as boiling point and density suggests that 4-(dimethoxymethyl)cyclohexanone is not a widely commercialized compound and is primarily used as a synthetic intermediate.
Spectroscopic Profile: A Predictive Analysis
While specific published spectra for this compound are scarce, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles for its constituent functional groups.[3][4][5]
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid diagnostic for the presence of the key functional groups.
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C=O Stretch: A strong, sharp absorption peak is predicted between 1710-1720 cm⁻¹ . This is highly characteristic of a saturated, six-membered ring ketone.[6][7] Its position indicates a lack of conjugation, distinguishing it from α,β-unsaturated ketones which appear at lower wavenumbers.[6]
-
C-O Stretch: Multiple strong peaks are expected in the 1050-1150 cm⁻¹ region, characteristic of the C-O single bonds within the dimethyl acetal group.
-
C-H Stretch: A series of peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the cyclohexane ring and the methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this molecule.[3]
-
¹³C NMR:
-
Carbonyl (C=O): The most downfield signal, appearing at δ 208-212 ppm . This chemical shift is definitive for a cyclohexanone carbonyl carbon.
-
Acetal (CH(OR)₂): A signal at δ 100-105 ppm is expected for the acetal carbon.
-
Methoxy (-OCH₃): The two equivalent methoxy carbons will produce a signal around δ 52-56 ppm .
-
Cyclohexane Ring Carbons (-CH₂- and -CH-): A cluster of signals between δ 25-45 ppm will correspond to the carbons of the cyclohexane ring.
-
-
¹H NMR:
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 6H will appear around δ 3.3-3.4 ppm .
-
Acetal Proton (-CH(OR)₂): A triplet or doublet of doublets integrating to 1H, expected around δ 4.3-4.5 ppm .
-
Cyclohexane Ring Protons: A series of complex multiplets between δ 1.5-2.5 ppm integrating to 9H. The protons on the carbons alpha to the ketone (positions 2 and 6) will be the most deshielded within this range, appearing around δ 2.2-2.5 ppm .
-
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would be dominated by processes characteristic of both ketones and acetals.
-
Loss of Methoxy Group: A prominent peak at m/z = 141 ([M-OCH₃]⁺).
-
Loss of Methanol: A peak at m/z = 140 ([M-CH₃OH]⁺).
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, a characteristic fragmentation pathway for cyclic ketones.[8]
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-(dimethoxymethyl)cyclohexanone stems from the differential reactivity of its two functional groups. The dimethoxymethyl group serves as a robust protecting group for a latent aldehyde functionality.
The Acetal as a Protecting Group
Acetals are stable in neutral to strongly basic or nucleophilic conditions.[9][10] This stability is crucial, as it allows chemists to perform a wide range of reactions on the ketone carbonyl without affecting the acetal. This includes:
-
Reactions with Grignard reagents or organolithiums.
-
Reductions using metal hydrides (e.g., NaBH₄, LiAlH₄).
-
Wittig reactions.
-
Enolate formation and subsequent alkylation.
The protection can be cleanly removed via hydrolysis under mild aqueous acidic conditions (e.g., HCl in acetone/water, or acetic acid) to reveal the aldehyde, making the compound a precursor to 4-formylcyclohexanone.[11][12]
Caption: Logical workflow for the acid-catalyzed deprotection of the acetal.
Proposed Synthetic Pathway
A logical and efficient synthesis of 4-(dimethoxymethyl)cyclohexanone would start from the commercially available 1,4-cyclohexanedione.
Caption: Proposed multi-step synthesis of 4-(dimethoxymethyl)cyclohexanone.
Causality of Experimental Choices:
-
Monoprotection: 1,4-Cyclohexanedione is symmetrical. Using one equivalent of ethylene glycol under carefully controlled conditions allows for the selective protection of one ketone as a more stable cyclic acetal (ketal), leaving the other available for reaction.
-
Wittig Reaction: The Wittig reaction is a reliable method for converting a ketone into an alkene. Using (methoxymethyl)triphenylphosphonium chloride generates a methoxy-substituted ylide, which upon reaction and workup, yields a vinyl ether (enol ether).
-
Hydrolysis and Acetal Formation: Treatment of the enol ether intermediate with methanolic acid serves a dual purpose. The acid hydrolyzes both the cyclic ketal protecting group (regenerating the ketone) and the enol ether. The hydrolysis of the enol ether in the presence of excess methanol directly forms the desired dimethyl acetal. This is an efficient cascade reaction that accomplishes deprotection and the target functional group installation in a single step.
Applications in Research and Drug Development
The true value of 4-(dimethoxymethyl)cyclohexanone lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for the creation of diverse molecular scaffolds.
-
Scaffold for Combinatorial Chemistry: The ketone can be used as a handle to introduce a variety of substituents (e.g., via reductive amination, Grignard addition). Subsequently, deprotection of the acetal reveals an aldehyde, which can undergo a second set of diverse reactions (e.g., oxidation to a carboxylic acid, Wittig olefination, condensation reactions). This two-stage diversification is ideal for building libraries of compounds for high-throughput screening.
-
Synthesis of Bioactive Molecules: The cyclohexanone core is present in numerous natural products and pharmaceutical drugs, including anti-inflammatory and anti-cancer agents.[13] This compound provides a pre-functionalized starting material for the diastereoselective synthesis of highly substituted cyclohexanes, which are of great interest in medicinal chemistry.
-
Precursor to Heterocycles: The 1,4-dicarbonyl relationship (after deprotection) is a classic precursor for the synthesis of various five- and six-membered heterocycles, such as furans, pyrroles, and pyridazines, which are privileged structures in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be guided by the data for structurally related combustible ketones.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep away from heat, sparks, and open flames. It should be considered a combustible liquid. Store in a cool, well-ventilated area in a tightly sealed container.
-
In case of Contact:
-
Skin: Immediately wash with soap and plenty of water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Experimental Protocols
Protocol 7.1: NMR Spectroscopic Analysis
This protocol provides a self-validating system for the structural confirmation of 4-(dimethoxymethyl)cyclohexanone or its derivatives.[3]
-
Sample Preparation: a. Accurately weigh 5-10 mg of the compound into a clean, dry vial. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single deuterium lock signal. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent. d. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. d. Acquire ¹H NMR Spectrum: Use a standard single-pulse experiment (e.g., 'zg30'). Acquire 8 to 16 scans with a spectral width of ~16 ppm. e. Acquire ¹³C NMR Spectrum: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Acquire several hundred to a few thousand scans, depending on sample concentration, with a spectral width of ~240 ppm. f. (Optional) Acquire 2D Spectra: For unambiguous assignment, acquire a ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons.
-
Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to all spectra. b. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the residual solvent peak of CDCl₃ (δ = 77.16 ppm). c. Integrate the signals in the ¹H spectrum to determine the relative proton ratios. d. Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals to the corresponding atoms in the molecular structure, verifying consistency with the predicted profile in Section 2.
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